molecular formula C24H25NO3 B14936866 10-(2,4-dimethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

10-(2,4-dimethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Cat. No.: B14936866
M. Wt: 375.5 g/mol
InChI Key: VGCOJZDILIMIKM-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocyclic molecule featuring a benzochromenooxazinone core fused with a 2,4-dimethylphenyl substituent at position 10 and a methyl group at position 5. The 2,4-dimethylphenyl group contributes steric bulk and lipophilicity, which may influence bioavailability and binding affinity in biological systems. The methyl substituent at position 7 likely modulates electronic effects within the chromene system.

Properties

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

10-(2,4-dimethylphenyl)-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C24H25NO3/c1-14-8-9-21(15(2)10-14)25-12-17-11-20-18-6-4-5-7-19(18)24(26)28-23(20)16(3)22(17)27-13-25/h8-11H,4-7,12-13H2,1-3H3

InChI Key

VGCOJZDILIMIKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CC3=CC4=C(C(=C3OC2)C)OC(=O)C5=C4CCCC5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,4-dimethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be more easily scaled up compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

10-(2,4-dimethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

10-(2,4-dimethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(2,4-dimethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the biological processes of interest. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and ultimately producing the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The compound belongs to a broader class of benzochromenooxazinones and related heterocycles. Key structural analogues and their distinguishing features include:

Compound Key Substituents/Modifications Synthetic Pathway Reported Activities
Target Compound
10-(2,4-dimethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
2,4-Dimethylphenyl (position 10); methyl (position 7) Not explicitly described in evidence; likely involves cyclocondensation or ring-closing reactions. Limited data; inferred potential for bioactivity based on structural analogs.
Compound 9a–d
(Chromeno[2,3-d]pyrimidine derivatives)
Chlorophenyl, chlorobenzylidene, and hydrazono-polyol side chains Reaction of intermediates with xylose/glucose. Antimicrobial activity (hypothesized due to hydrazono-polyol moieties).
Compound 4
(9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one)
Chlorophenyl, benzylidene, and pyrimidinone core Reflux of benzamide derivatives in acetic anhydride. Potential enzyme inhibition (e.g., cyclooxygenase or kinases).
10-Benzyl-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one Benzyl group (position 10) instead of dimethylphenyl Unclear; similar scaffold suggests shared synthetic routes. Unknown bioactivity; structural rigidity may favor receptor binding.
11-(4-Fluorophenyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one Fluorophenyl substituent; cyclohepta extension Not specified; likely involves fluorinated aryl precursors. Enhanced metabolic stability due to fluorine; potential CNS applications.

Key Findings from Comparative Analysis

Substituent Effects :

  • The 2,4-dimethylphenyl group in the target compound increases lipophilicity compared to chlorophenyl (Compounds 9a–d, 4) or fluorophenyl (Compound ) derivatives. This may enhance membrane permeability but reduce solubility.
  • Chlorine substituents (e.g., in Compounds 9a–d) are associated with antimicrobial activity due to electron-withdrawing effects, which polarize the molecule and disrupt microbial membranes .
  • Fluorine in Compound improves metabolic stability and bioavailability, a common strategy in drug design .

The cyclohepta extension in Compound adds conformational flexibility, possibly broadening its target selectivity .

Methyl groups (common in the target compound and Compound ) likely reduce oxidative metabolism, extending half-life in vivo .

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